molecular formula C16H13BrN2O4S B2866257 N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide CAS No. 899996-59-9

N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide

Cat. No.: B2866257
CAS No.: 899996-59-9
M. Wt: 409.25
InChI Key: PGCDTTRDIMYBBL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide is a synthetic small molecule featuring a 1,1,3-trioxo-1,2-benzothiazole (saccharin-derived) core linked via a propanamide chain to a 3-bromophenyl group.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-10(15(20)18-12-6-4-5-11(17)9-12)19-16(21)13-7-2-3-8-14(13)24(19,22)23/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDTTRDIMYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)Br)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the benzoisothiazolone core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, followed by coupling with the benzoisothiazolone core.

    Formation of the propanamide side chain: This can be done through amide bond formation using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to receptors on cell surfaces, modulating cellular responses.

    DNA/RNA interaction: The compound could interact with genetic material, influencing gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Saccharin-Based Amides

Substituent Variations on the Aromatic Ring
  • N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide (SCP-1): Key Difference: Replaces the 3-bromophenyl group with a 4-hydroxyphenyl moiety and uses an acetamide (shorter chain) linker. Impact: The hydroxy group enhances solubility but reduces lipophilicity. Pharmacokinetic studies show a shorter elimination half-life (t₁/₂ = 2.1 h) compared to acetaminophen (t₁/₂ = 3.5 h), suggesting faster clearance . Crystallography: Orthorhombic crystal system (Pna2₁) with planar benzothiazole-trioxo geometry and hydrogen-bonding networks involving the hydroxy group .
  • N-(3-fluoro-4-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide: Key Difference: Substitutes bromine with fluorine and adds a methyl group at the 4-position.
Chain Length and Functional Group Modifications
  • N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide (BF18909) :

    • Key Difference : Uses a propanamide linker but introduces a methanesulfonyl group on the benzothiazole ring.
    • Impact : The sulfonyl group enhances polarity (logP = 1.2 vs. 2.5 for the target compound), reducing blood-brain barrier penetration but improving aqueous solubility .
  • N-Methyl-4-[(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)methyl]benzamide (50) :

    • Key Difference : Replaces the propanamide chain with a methylene linker and substitutes the aryl group with a methylbenzamide.
    • Impact : Simplified structure with reduced conformational flexibility may limit binding to sterically demanding targets .

Spectroscopic and Analytical Data Comparison

Compound IR (C-Br, cm⁻¹) ¹H NMR (Aromatic δ, ppm) Molecular Weight (g/mol)
Target Compound 533* 6.99–8.00* ~465 (estimated)
SCP-1 N/A 7.5–8.2 332.33
Compound 6k 533 6.99–8.00 468.47
BF18909 N/A N/A 465.52

*Inferred from analogous 3-bromophenyl compounds .

Pharmacological Implications

  • Anti-Inflammatory Potential: Saccharin derivatives (e.g., compounds 20 and 103 in ) inhibit interferon-mediated inflammation, suggesting the target compound may share similar mechanisms .
  • Metabolic Stability : The bromophenyl group in the target compound likely extends half-life compared to SCP-1’s hydroxyphenyl group, balancing lipophilicity and metabolic clearance .

Biological Activity

N-(3-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The compound features a benzothiazole moiety fused with a propanamide group and a bromophenyl substituent , which may influence its reactivity and biological interactions. The presence of the 3-bromo group is expected to enhance its lipophilicity and binding affinity to various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities including:

  • Antimicrobial properties
  • Anticancer activity
  • Enzyme inhibition

The specific activities of this compound are still under investigation but are hypothesized based on analogous compounds.

The biological activity of this compound is likely mediated through its ability to interact with specific receptors or enzymes. Binding studies using techniques such as X-ray fluorescence and mass spectrometry have been employed to elucidate these interactions. The binding affinity and selectivity towards various biological targets are crucial for determining its therapeutic potential.

Data Table: Biological Activity Profiles

Compound NameStructure FeaturesBiological ActivityMechanism of Action
This compoundBromophenyl + BenzothiazoleAntimicrobial (hypothetical)Receptor binding
N-(4-bromophenyl)-2-(1,1,3-trioxo-2,3-dihydrobenzothiazol-2-yl)acetamideBromophenyl + AcetamideAnticancer (observed)Enzyme inhibition
1,1,3-Trioxo-2,3-dihydrobenzisothiazol derivativesVarious substituentsAntimicrobialTargeting bacterial enzymes

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of benzothiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial efficacy of related benzothiazole compounds demonstrated that modifications in the side chains significantly affected their antibacterial activity. Compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria.

Research Findings

Recent findings suggest that the incorporation of halogen atoms like bromine can enhance the lipophilicity and bioavailability of benzothiazole derivatives. This property is essential for improving the pharmacokinetic profiles of potential therapeutic agents.

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